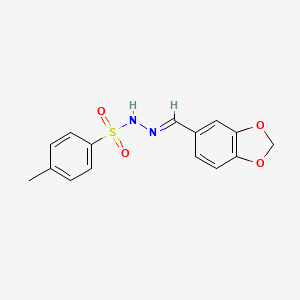![molecular formula C11H9FN2O3S2 B5524978 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides, including compounds structurally similar to 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide, have a broad spectrum of applications ranging from antibacterial agents to anticancer and antitumor agents. Their chemical structure enables diverse biological activities, which have been the subject of extensive studies (Carta, Scozzafava, & Supuran, 2012).
Synthesis Analysis
Recent advancements in the synthesis of sulfur-containing compounds, including those related to thiophene and sulfonamide functionalities, have shown significant progress. These methodologies have been crucial for developing various compounds with potential therapeutic applications (Zhang, Li, Yang, Zhou, & Shu, 2023).
Molecular Structure Analysis
The molecular structure of sulfonamides plays a critical role in their biological activity. Structural modifications, such as the introduction of fluorine atoms or thiophene rings, have been explored to enhance their therapeutic potential and selectivity (Famiglini & Silvestri, 2018).
Chemical Reactions and Properties
Sulfonamides, including compounds with the 4-fluorophenylsulfonyl moiety, undergo various chemical reactions that are essential for their biological activities. These reactions include interactions with enzymes and receptors, affecting their pharmacological profile (Gulcin & Taslimi, 2018).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their formulation and delivery as therapeutic agents (Grygorenko, Biitseva, & Zhersh, 2018).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity, pKa, and the presence of functional groups, dictate their interaction with biological targets. These interactions are pivotal for their mechanism of action and therapeutic efficacy (Rathore, Kumar, Prakash, Vivekanand, Saxena, Kasana, & Singh, 2021).
Applications De Recherche Scientifique
Anticancer Applications
Research on derivatives of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide has demonstrated significant potential in anticancer therapy. For instance, compounds containing the phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have shown potent cytotoxic activity, with some inducing apoptosis and arresting the cell cycle at the G1 phase, suggesting their efficacy as anticancer agents (Ravichandiran et al., 2019).
Anticonvulsant Applications
Another study focused on the anticonvulsant activities of sulfonamides derivatives, highlighting a specific compound that effectively increased cerebral blood flow without causing significant diuresis, which is crucial for treating convulsive disorders (Barnish et al., 1981).
Material Science Applications
In the realm of material science, such compounds have contributed to the development of new polyimides with promising applications in electronics and fuel cells. For example, novel sulfonated polyimides derived from diamine monomers containing sulfone and ether units demonstrated good solubility in organic solvents and showed moderate glass transition temperatures, indicating their utility in high-performance materials (Liaw et al., 1999). Additionally, sulfonated diamine monomers have been synthesized for use in fuel cell applications, showing good proton conductivities and suggesting their potential in improving fuel cell efficiency (Guo et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZPGXJFPCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)



![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)